1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with three methyl groups and a pyrrolidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5,6-trimethylpyrimidine with a suitable pyrrolidine derivative in the presence of a strong base can yield the desired compound. The reaction conditions often involve solvents like toluene or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the pyrimidine ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or pyrimidine derivatives .
Scientific Research Applications
1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
1-(2,5,6-Trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the combination of the pyrimidine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(2,5,6-trimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-7-8(2)13-9(3)14-11(7)15-5-4-10(6-15)12(16)17/h10H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
SRYWTTTVOULGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(C2)C(=O)O)C)C |
Origin of Product |
United States |
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